Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H18FNO5S2 and its molecular weight is 411.46. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound with potential applications in chemical synthesis and reactions. Research has focused on the reactivity and modification of benzo[b]thiophene derivatives, which are closely related to the chemical structure of interest. For instance, studies have detailed the nitration of benzo[b]thiophen derivatives, elucidating the formation of various substitution products and exploring the impact of different reaction conditions on product distribution. These reactions highlight the complex reactivity patterns of benzo[b]thiophene derivatives and suggest potential pathways for further functionalization of related compounds, including this compound (Cooper & Scrowston, 1971).
Environmental Degradation Studies
The environmental fate and degradation of benzo[b]thiophene derivatives have also been a subject of scientific research, which could be relevant for understanding the environmental impact of this compound. Investigations into the photochemical degradation of methylated benzo[b]thiophenes in aqueous solutions provide insights into their potential degradation pathways in natural water bodies, emphasizing the role of oxidation and ring-opening reactions (Andersson & Bobinger, 1996).
Pharmacological Research
Further research has explored the pharmacological potential of benzo[b]thiophene derivatives, which could imply applications for this compound in drug development. For example, studies on substituted benzo[b]thiophenes as aldose reductase inhibitors with antioxidant activity have demonstrated the therapeutic potential of these compounds for managing long-term diabetic complications. This suggests that modifications of the benzo[b]thiophene core, such as in the compound of interest, could yield novel therapeutic agents with significant clinical relevance (Alexiou & Demopoulos, 2010).
Properties
IUPAC Name |
methyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5S2/c1-25-18(22)16-13-4-2-3-5-14(13)26-17(16)20-15(21)10-27(23,24)12-8-6-11(19)7-9-12/h6-9H,2-5,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGOZKYOEKXMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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